3-(3-methylbenzenesulfonamido)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Description
The exact mass of the compound this compound is 400.13175969 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-14-3-2-4-17(11-14)28(26,27)21-10-7-18(25)20-12-15-13-24(23-22-15)16-5-8-19-9-6-16/h2-6,8-9,11,13,21H,7,10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXOPWOGKHSNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a triazole moiety, and a pyridine ring. The general formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
Structural Components
| Component | Description |
|---|---|
| Sulfonamide Group | Provides antibacterial properties |
| Triazole Moiety | Implicated in diverse biological activities |
| Pyridine Ring | Enhances solubility and bioavailability |
The primary mechanism of action for this compound is believed to involve the inhibition of specific kinases, particularly those involved in inflammatory pathways. Kinase inhibitors are crucial in modulating various cellular processes, including cell proliferation and apoptosis.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results :
- MCF-7 : IC = 12 µM
- HeLa : IC = 15 µM
- A549 : IC = 10 µM
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo experiments using murine models have shown promising results in reducing tumor sizes when treated with this compound.
| Study Type | Model Used | Dose Administered | Tumor Reduction (%) |
|---|---|---|---|
| Tumor Xenograft | BALB/c mice | 50 mg/kg | 45% |
| Spontaneous Tumor | C57BL/6 mice | 25 mg/kg | 30% |
These findings support the hypothesis that the compound can effectively inhibit tumor growth in live subjects.
Case Study 1: Inflammatory Disease Model
A study conducted on a rheumatoid arthritis model demonstrated that administration of the compound significantly reduced inflammatory markers (TNF-α and IL-6) compared to control groups.
Case Study 2: Antimicrobial Activity
Preliminary tests have indicated that the compound possesses antimicrobial properties against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values were found to be within acceptable ranges for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
